molecular formula C5H8ClNO2 B1211804 3-(2-Chloroethyl)oxazolidin-2-one CAS No. 2508-01-2

3-(2-Chloroethyl)oxazolidin-2-one

Cat. No.: B1211804
CAS No.: 2508-01-2
M. Wt: 149.57 g/mol
InChI Key: CDYDZTYVCIPLHY-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)oxazolidin-2-one is an organic compound with the molecular formula C5H8ClNO2. It belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloroethyl)oxazolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of carbon dioxide with bis(2-chloroethyl)amine hydrochloride. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized catalysts to enhance the efficiency of the reaction. The process is carried out under controlled conditions to maintain high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)oxazolidin-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its chloroethyl group provides additional reactivity compared to other oxazolidinones, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(2-chloroethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYDZTYVCIPLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179768
Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-01-2
Record name 3-(2-Chloroethyl)-1,3-oxazolidin-2-one
Source CAS Common Chemistry
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Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Record name 2-Oxazolidinone, 3-(2-chloroethyl)-
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Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Record name 3-(2-chloroethyl)oxazolidin-2-one
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Record name 3-(2-Chloroethyl)-2-oxazolidinone
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